![molecular formula C21H24FN3O3S2 B2400971 N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide CAS No. 851800-24-3](/img/structure/B2400971.png)

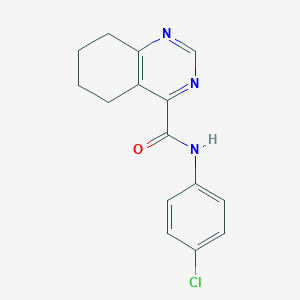

N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochemical Decomposition

Research on sulfamethoxazole, a related sulfonamide, has shown its photolability in acidic aqueous solutions, leading to primary photoproducts through photoisomerization. Such studies are crucial for understanding the environmental fate and photochemical behavior of sulfonamide pharmaceuticals (Wei Zhou & D. Moore, 1994).

Antimicrobial Activity

Sulfonamides incorporating Schiff base moieties have been investigated for their inhibitory effects on bacterial, fungal, and protozoan β-class carbonic anhydrases, showing significant antifungal, antibacterial, and antiprotozoan activities. These findings highlight the potential of sulfonamide derivatives as drugs against various pathogenic microorganisms (M. Ceruso et al., 2015).

Anticancer Potential

A study on new benzenesulfonamides showed interesting cytotoxic activities, particularly the derivatives with 3,4,5-trimethoxy and 4-hydroxy substitutions. These compounds exhibited strong inhibition of human cytosolic carbonic anhydrases, which could be pivotal for developing new anticancer therapies (H. Gul et al., 2016).

Synthetic Applications of Metalated Sulfonamides

Metalated sulfonamides serve as powerful tools in directed ortho metalation (DoM) methodology, enabling the synthesis of diverse heterocyclic compounds. This approach is significant for heterocyclic chemistry and the development of pharmacologically active molecules (O. Familoni, 2002).

Enzyme Inhibition for Drug Discovery

Sulfonamides have been explored for their inhibitory activity against carbonic anhydrases, with certain derivatives showing high affinity and selectivity for tumor-associated isoforms over cytosolic ones. This specificity is beneficial for designing anticancer agents with a novel mechanism of action, potentially offering a strategy to circumvent drug resistance (Busra Sarikaya et al., 2014).

Safety And Hazards

properties

IUPAC Name |

N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHAKYCSBMFBDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)

![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)